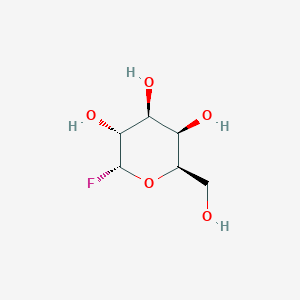

alpha-D-galactosyl fluoride

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11FO5 |

|---|---|

Molecular Weight |

182.15 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6R)-2-fluoro-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C6H11FO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3+,4+,5-,6+/m1/s1 |

InChI Key |

ATMYEINZLWEOQU-PHYPRBDBSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)F)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)F)O)O)O)O |

Synonyms |

alpha-D-galactopyranosyl fluoride galactopyranosyl fluoride |

Origin of Product |

United States |

Synthetic Methodologies for Alpha D Galactosyl Fluoride and Derivatives

Chemical Synthesis Pathways for Anomeric Fluorination of Galactose

The chemical synthesis of glycosyl fluorides from the corresponding free sugars or their activated precursors is a foundational technique in carbohydrate chemistry. These methods can be broadly categorized into direct and indirect pathways, with a significant emphasis on controlling the stereochemical outcome to favor the desired alpha-anomer.

Direct fluorination involves the replacement of the anomeric hydroxyl group of a protected galactose derivative with a fluorine atom. The choice of fluorinating agent is critical as it influences reaction efficiency and the resulting ratio of alpha (α) to beta (β) anomers. Commonly used reagents include amine-based sources like (diethylamino)sulfur trifluoride (DAST) and its analogues. researchgate.net

For instance, the treatment of a suitably protected galactose precursor with DAST can yield galactosyl fluoride (B91410), although often as a mixture of anomers. researchgate.net One reported synthesis using DAST resulted in a 14% yield with an α/β anomer ratio of 1:3. researchgate.net Another method employing triethylamine (B128534) trihydrofluoride (Et3N·3HF) and (diethylamino)difluorosulfonium tetrafluoroborate (B81430) produced a 22% yield with a 1:1 anomeric ratio. researchgate.net These reagents directly convert the anomeric hydroxyl or a hemiacetal into the corresponding fluoride. Glycosyl fluorides are noted for their stability compared to other glycosyl halides, making them valuable, shelf-stable glycosyl donors. acs.orgnih.gov

| Reagent | Yield | α/β Anomer Ratio | Reference |

| (Diethylamino)sulfur trifluoride (DAST) | 14% | 1:3 | researchgate.net |

| Et3N·3HF, (diethylamino)difluorosulfonium tetrafluoroborate | 22% | 1:1 | researchgate.net |

Indirect methods involve a two-step process where the anomeric hydroxyl group is first converted into a better leaving group, such as a glycosyl halide (bromide or chloride) or a thioglycoside, which is then displaced by a fluoride ion. acs.org This strategy can offer better control over the reaction.

A notable example is the conversion of thioglycosides to glycosyl fluorides. This transformation was a key step in the total synthesis of complex glycosphingolipids like globotriaosylceramide (Gb3). nih.govcapes.gov.br In this synthesis, a thioglycoside was converted into a glycosyl fluoride, which then served as a donor in a subsequent coupling reaction. nih.govcapes.gov.br The conversion of thioglycosides to glycosyl fluorides can be achieved using reagents such as a combination of N-bromosuccinimide (NBS) and DAST or hydrogen fluoride-pyridine (HF-pyridine). nih.gov Similarly, glycosyl chlorides and bromides can be converted to their corresponding fluorides, although their higher reactivity and instability can make them more challenging to handle. acs.org

Achieving high stereoselectivity for the α-anomer is a significant challenge in glycosyl fluoride synthesis. The anomeric effect thermodynamically favors the formation of the alpha-anomer in many cases. mdpi.com However, kinetic control and the influence of protecting groups and reaction conditions are crucial for achieving high selectivity.

One strategy involves the use of "directing groups" at neighboring positions on the sugar ring. For example, an acetate (B1210297) protecting group at the C-4 position of galactose has been shown to direct the incoming fluoride to the equatorial position, resulting in exclusive formation of the desired anomer. Another approach relies on the specific activation of precursor compounds. In the total synthesis of Gb3, a 2,3,4,6-tetra-O-benzyl-α-D-galactosyl fluoride was coupled in a stereocontrolled manner, indicating that methods for its selective synthesis are established. nih.govcapes.gov.br Furthermore, certain Lewis acids used as promoters in glycosylation can influence the stereochemical outcome. nih.gov The development of organocatalytic strategies has also shown promise in achieving high diastereoselectivity in fluorination reactions on carbohydrate-derived substrates. scispace.com

Indirect Routes via Precursor Derivatization and Subsequent Fluorination

Chemoenzymatic and Enzymatic Synthesis Approaches

Chemoenzymatic strategies combine the strengths of chemical synthesis and biocatalysis. In the context of alpha-D-galactosyl fluoride, it is most prominently featured as a key glycosyl donor for engineered enzymes, rather than being a direct product of enzymatic synthesis.

Glycosyltransferases are enzymes that naturally synthesize glycosidic bonds, typically using activated sugar nucleotides like UDP-galactose as donors. cdnsciencepub.comreading.ac.ukroyalsocietypublishing.org While they are central to oligosaccharide synthesis in nature, their direct use for generating glycosyl fluorides is not their primary function. reading.ac.uk

More relevant to this compound are glycosynthases . These are engineered glycosidase enzymes in which the catalytic nucleophile residue (often a glutamic or aspartic acid) has been mutated to a non-nucleophilic amino acid, such as alanine (B10760859), serine, or glycine. cdnsciencepub.comroyalsocietypublishing.org This mutation eliminates the enzyme's natural hydrolytic activity. cdnsciencepub.com However, these mutants can still catalyze the formation of a glycosidic bond if provided with an activated sugar donor of the opposite anomeric configuration to the natural substrate, such as an alpha-glycosyl fluoride for a β-glycosidase. cdnsciencepub.comcdnsciencepub.com

This compound is an excellent and widely used donor for various galactosynthases. cdnsciencepub.comnih.gov For example, the E358A mutant of the β-glycosidase from Agrobacterium sp. (Abg) efficiently uses this compound to form β-linked galactosides in high yields. cdnsciencepub.com Similarly, a mutant of the β-galactosidase from Bacillus circulans (BgaC-E233G) regioselectively transfers galactose from this compound to acceptors, producing specific disaccharides in yields up to 98%. royalsocietypublishing.orgnih.gov This chemoenzymatic approach, where the glycosyl fluoride is first synthesized chemically and then used by the glycosynthase, is a powerful tool for creating complex oligosaccharides with high precision. royalsocietypublishing.org

While the primary role of this compound in biocatalysis is as a donor for glycosynthases, research into direct enzymatic synthesis is ongoing. Some wild-type glycoside hydrolases can catalyze transglycosylation reactions using glycosyl fluorides. reading.ac.uk For instance, a mutant α-galactosidase from Bacteroides thetaiotaomicron has been shown to catalyze α-galactosyl transfer from α-galactosyl fluoride with the assistance of external anions like formate (B1220265). nih.gov This "chemical rescue" approach reactivates a mutated enzyme, allowing it to perform a synthetic reaction.

Although direct enzymatic fluorination to produce glycosyl fluorides is not a standard method, the broader field of biocatalysis offers pathways to related activated sugars. Glycan phosphorylases, for example, catalyze the formation of sugar-1-phosphates, which are precursors for nucleotide sugars used by glycosyltransferases. reading.ac.ukmdpi.com The synergy between chemical synthesis to create unique building blocks like this compound and enzymatic catalysis to use them with high precision remains a cornerstone of modern glycobiology.

| Enzyme (Mutant) | Origin | Donor Substrate | Product Linkage | Reference |

| Abg (E358A/S) | Agrobacterium sp. | This compound | β-(1,4) / β-(1,3) | cdnsciencepub.com |

| BgaC (E233G) | Bacillus circulans | This compound | β-(1,3) | royalsocietypublishing.orgnih.gov |

| TnG (E338A) | T. nonproteolyticus | This compound | β-linkages | nih.gov |

| BtGH97b (mutant) | Bacteroides thetaiotaomicron | This compound | α-linkages | nih.gov |

Elucidation of Enzyme Mechanisms Using Alpha D Galactosyl Fluoride

Alpha-D-Galactosyl Fluoride (B91410) as a Substrate and Inhibitor for Glycosidases

The interaction of α-D-galactosyl fluoride and its analogs with glycosidases—enzymes that hydrolyze glycosidic bonds—is multifaceted. Depending on the specific enzyme and the structure of the fluorinated sugar, it can act as a slow substrate, a competitive inhibitor, or a mechanism-based inactivator. This versatility makes it an invaluable tool for dissecting enzyme function.

Glycosidases are broadly classified based on the stereochemical outcome of the hydrolysis reaction they catalyze: retaining or inverting.

Retaining glycosidases operate via a two-step, double-displacement mechanism that involves the formation of a covalent glycosyl-enzyme intermediate. oup.comresearchgate.net This process ultimately results in the product having the same anomeric configuration as the substrate. nih.gov

Inverting glycosidases utilize a single-step, single-displacement mechanism where a water molecule directly attacks the anomeric carbon, leading to an inversion of the anomeric stereochemistry in the product. oup.comnih.gov

Alpha-D-galactosyl fluoride is particularly instrumental in studying retaining glycosidases. A powerful strategy involves site-directed mutagenesis of the enzyme's catalytic nucleophile (typically an aspartate or glutamate (B1630785) residue). This mutation renders the enzyme hydrolytically inactive. However, these mutant enzymes, termed "glycosynthases," can recognize and catalyze the transfer of a glycosyl donor with an anomeric configuration opposite to that of the natural substrate. mdpi.comtandfonline.com In this context, the glycosynthase recognizes α-D-galactosyl fluoride as a mimic of the covalent β-glycosyl-enzyme intermediate and transfers the galactosyl moiety to an acceptor molecule, forming a new β-glycosidic bond. tandfonline.com This synthetic capability is a hallmark of the retaining mechanism and has been widely exploited to confirm the mechanism and to synthesize novel oligosaccharides.

Analogs of α-D-galactosyl fluoride, particularly those with additional fluorine substitutions on the sugar ring, serve as potent mechanism-based inactivators. These compounds are designed to enter the active site and undergo the initial steps of catalysis, but form a highly stable covalent intermediate that effectively traps and inactivates the enzyme. nih.gov

A prominent class of such inactivators is the 2-deoxy-2-fluoro-D-glycosyl fluorides. oup.comnih.gov The presence of the electron-withdrawing fluorine atom at the C2 position destabilizes the oxocarbenium ion-like transition states, dramatically slowing down the rate of hydrolysis of the fluoroglycosyl-enzyme intermediate and leading to its accumulation. acs.org

A specific example is the use of 5-fluoro-α-D-galactopyranosyl fluoride to probe the active site of α-galactosidase from green coffee beans. This compound acts as a slow substrate, accumulating a stable glycosyl-enzyme intermediate. nih.govubc.ca This trapping allowed for the subsequent proteolytic digestion of the enzyme and mass spectrometry analysis, which successfully identified the catalytic nucleophile as the amino acid residue Asp145. nih.govubc.ca

Kinetic studies provide quantitative insights into the affinity and processing of α-D-galactosyl fluoride and its derivatives by glycosidases. These interactions can be characterized by parameters such as the inhibition constant (Kᵢ), the Michaelis constant (Kₘ), and the catalytic turnover number (k_cat).

For instance, 5-fluoro-α-D-galactopyranosyl fluoride was found to be a potent competitive inhibitor of green coffee bean α-galactosidase, exhibiting a Kᵢ value of 600 nM, which indicates very tight binding to the enzyme's active site. nih.govubc.ca In the context of glycosynthases derived from the Agrobacterium sp. β-glucosidase (Abg), kinetic analysis using α-D-galactosyl fluoride as the donor substrate has been crucial for evaluating and comparing the efficiency of engineered enzyme variants.

| Enzyme Mutant | k_cat (s⁻¹) | Kₘ for α-GalF (mM) | k_cat/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|

| AbgE358G | 0.012 | 316 | 0.038 |

| 1D12 (E358G/A19T) | 0.12 | 422 | 0.28 |

| 2F6 (E358G/A19T/Q248R/M407V) | 0.18 | 174 | 1.03 |

Data sourced from a study comparing transglycosylation kinetics. researchgate.net The acceptor, pNP-Glc, was held at a fixed concentration.

The data demonstrates that directed evolution can significantly enhance catalytic efficiency, with the 2F6 mutant showing a nearly 30-fold improvement in k_cat/Kₘ over the original AbgE358G glycosynthase for the utilization of α-D-galactosyl fluoride. researchgate.net

The catalytic mechanism of glycosidases proceeds through a transition state that possesses significant oxocarbenium ion character, where the anomeric carbon is sp²-hybridized and the sugar ring is flattened. nih.gov Glycosyl fluorides are considered excellent mimics of this high-energy transition state.

When a glycosynthase (the nucleophile mutant of a retaining glycosidase) binds α-D-galactosyl fluoride, it recognizes the donor as a structural homolog of the covalent glycosyl-enzyme intermediate, which itself is structurally similar to the transition state of the deglycosylation step. tandfonline.com Studies on the hydrolysis of α-D-glucopyranosyl fluoride by both retaining and inverting glycosylases have shown that the transition state structures are remarkably similar, featuring a flattened glucosyl ring, regardless of the ultimate stereochemical outcome. nih.gov This suggests that the enzyme's active site architecture, rather than the transition state structure itself, dictates whether the reaction proceeds with retention or inversion of configuration. nih.gov

Kinetic Characterization of Enzyme-Alpha-D-Galactosyl Fluoride Interactions

This compound in Glycosyltransferase Research

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate, typically a nucleotide sugar like UDP-galactose, to an acceptor molecule. Research has shown that α-D-galactosyl fluoride can, in certain contexts, function as an alternative donor substrate, expanding its utility beyond the realm of glycosidases.

The primary application of α-D-galactosyl fluoride as a glycosyl donor is in reactions catalyzed by glycosynthases, which are engineered glycosidases. These enzymes efficiently use α-D-galactosyl fluoride to synthesize a wide array of oligosaccharides and glycoconjugates with high yields and specificity. nih.govcdnsciencepub.com

More remarkably, α-D-galactosyl fluoride has been demonstrated to function as a substrate for a bona fide glycosyltransferase. In a key study, the α-galactosyltransferase from Neisseria meningitidis was shown to utilize α-D-galactosyl fluoride in place of its natural donor, UDP-galactose. nih.gov This reaction was dependent on the presence of catalytic amounts of uridine (B1682114) 5'-diphosphate (UDP). nih.gov In the presence of a suitable acceptor, the transfer reaction proceeded to form the expected oligosaccharide product in nearly quantitative yields. nih.gov This finding highlights the potential of glycosyl fluorides as inexpensive and stable donor substrates for large-scale enzymatic synthesis of complex carbohydrates.

| Enzyme (Glycosynthase) | Acceptor | Product | Yield |

|---|---|---|---|

| Abg E358A | p-Nitrophenyl β-D-glucopyranoside | p-Nitrophenyl β-D-galactosyl-(1→4)-β-D-glucopyranoside | High |

| TnG E338A | p-Nitrophenyl β-D-cellobioside | Galactosyl-β-(1→4)-cellotrioside derivative | 59% |

| Abg 2F6 | 4-Methylumbelliferyl β-N-acetylglucosamine | 4-Methylumbelliferyl β-N-acetyllactosamine | 84% |

| BgaC-E233G | Lacto-N-triose II | Galactosyl-lacto-N-triose II | - |

Data compiled from multiple research articles. nih.govcdnsciencepub.comresearchgate.netmdpi.com

Inhibition Studies of Glycosyltransferases by this compound

This compound and its derivatives have proven to be valuable tools in the investigation of glycosyltransferase mechanisms, acting not as classical inhibitors but as unique substrate analogues. In a notable study, α-galactosyl fluoride was shown to function as a donor substrate for the α-galactosyltransferase from Neisseria meningitidis, substituting for the natural substrate, uridine-5'-diphosphogalactose (UDP-Gal). nih.gov This enzymatic reaction is dependent on the presence of catalytic amounts of uridine 5'-diphosphate (UDP). nih.gov In the absence of a suitable acceptor molecule, the enzyme utilizes α-galactosyl fluoride to synthesize UDP-Gal. nih.gov However, when a galactosyl acceptor is present, the enzyme efficiently catalyzes the formation of the corresponding oligosaccharide product in nearly quantitative yields. nih.gov This demonstrates that glycosyl fluorides can serve as inexpensive and stable donor substrates for synthesizing oligosaccharides and for generating nucleotide diphosphate (B83284) sugars for mechanistic studies. nih.gov

Furthermore, fluorinated derivatives based on the galactose scaffold are potent competitive inhibitors of glycosyltransferases. For instance, uridine 5'-diphospho-2-deoxy-2-fluoro-α-D-galactose, a compound synthesized chemoenzymatically from a D-galactal precursor, is a powerful competitive inhibitor of β-1,4-galactosyltransferase, exhibiting a K_i_ value of 41 μM. google.com These findings underscore the utility of fluorinated galactose analogues, including this compound as a precursor, in probing the active sites and catalytic mechanisms of glycosyltransferases. nih.govgoogle.com

Table 1: Interaction of this compound and Derivatives with Glycosyltransferases

| Compound | Enzyme | Organism | Role/Interaction | Key Finding (K_i_ Value) |

|---|---|---|---|---|

| This compound | α-Galactosyltransferase | Neisseria meningitidis | Substrate | Functions as a donor substrate in the presence of UDP. nih.gov |

| Uridine 5'-diphospho-2-deoxy-2-fluoro-α-D-galactose | β-1,4-Galactosyltransferase | Not Specified | Competitive Inhibitor | K_i_ = 41 μM google.com |

Interactions with Other Carbohydrate-Active Enzymes

Investigations with Glycoside Phosphorylases

Glycosyl fluorides are recognized for their potent and specific inhibition of glycoside phosphorylases. While direct studies on this compound are less documented, the interaction of its glucose analogue, alpha-D-glucopyranosyl fluoride, with α-glucan phosphorylase provides a clear mechanistic model. Alpha-D-glucopyranosyl fluoride is a strong inhibitor of α-glucan phosphorylase from rabbit muscle and a weaker inhibitor of the enzyme from potato tubers. nih.gov The inhibition is highly specific and competitive with respect to glucose 1-phosphate and inorganic phosphate (B84403) (Pi), but noncompetitive with the polysaccharide substrate. nih.gov This suggests that the inhibitor binds directly to the glucose 1-phosphate site, occupying the subsites for both the glucosyl and phosphate portions of the substrate, without directly interacting with the polysaccharide binding site. nih.gov

This inhibitory mechanism highlights the ability of glycosyl fluorides to act as stable mimics of the transition state or high-energy intermediates in the phosphorylase catalytic cycle. The dissociation constants for the enzyme-inhibitor complex further quantify this interaction. nih.gov This principle of competitive inhibition at the sugar-1-phosphate binding site is expected to apply to other glycoside phosphorylases, making this compound a potential tool for investigating galactosyl-transferring phosphorylases.

Table 2: Inhibition of α-Glucan Phosphorylase by alpha-D-Glucopyranosyl Fluoride (Illustrative Example)

| Enzyme | Organism | Substrate Competed With | Dissociation Constant (K_i_) |

|---|---|---|---|

| α-Glucan phosphorylase b | Rabbit muscle | Glucose 1-phosphate | 0.43 mM |

| α-Glucan phosphorylase | Potato tuber | Glucose 1-phosphate | 24 mM |

Exploration of Interactions with Glycosyl Hydrolases from Diverse Organisms

This compound is a specific substrate for glycosyl hydrolases (glycosidases), particularly α-galactosidases, and has been instrumental in studying their mechanisms across various organisms. nih.gov Early studies demonstrated that the hydrolysis of this compound by α-galactosidase from coffee beans proceeds with a retention of the anomeric configuration, providing fundamental insight into the double-displacement mechanism of retaining glycosidases. nih.gov

A significant application involves using fluorinated analogues to trap covalent intermediates. The derivative 5-fluoro-alpha-D-galactosyl fluoride has been used as a mechanism-based inactivator for the α-galactosidase from green coffee bean (Coffea arabica). nih.govubc.ca This compound acts as a slow substrate, leading to the accumulation of a stable glycosyl-enzyme intermediate. nih.govubc.ca This "trapping" allowed for the subsequent proteolysis of the complex and the identification of the catalytic nucleophile as Asp145 through mass spectrometry analysis. nih.gov

Furthermore, this compound is a key donor substrate for glycosynthases—engineered glycosidases that are rendered hydrolytically inactive but can synthesize glycosidic bonds.

The E358A and E358S glycosynthase mutants of the β-glucosidase from Agrobacterium sp. use this compound as a donor to synthesize various β-linked galactosides with a range of acceptor molecules. cdnsciencepub.com

A highly promiscuous β-glycosidase mutant, TnG E338A, from the hyperthermophilic bacterium Thermotoga nonproteolyticus, efficiently transfers galactosyl residues from this compound to different acceptors. mdpi.com

These studies on engineered enzymes provide a framework for investigating related enzymes, such as the α-galactosidase from the gut bacterium Bifidobacterium adolescentis, to improve their transglycosylation activities for synthesizing potentially prebiotic oligosaccharides. dairy-journal.org

Table 3: Interactions of this compound and Derivatives with Glycosyl Hydrolases

| Enzyme | Organism | Compound | Role/Interaction | Key Finding |

|---|---|---|---|---|

| α-Galactosidase | Green coffee bean (Coffea arabica) | This compound | Substrate | Hydrolyzed with retention of configuration. nih.gov |

| α-Galactosidase | Green coffee bean (Coffea arabica) | 5-Fluoro-alpha-D-galactosyl fluoride | Mechanism-based inactivator | Trapped the covalent glycosyl-enzyme intermediate, identifying Asp145 as the catalytic nucleophile. nih.govubc.ca |

| Abg Glycosynthase (E358A/E358S) | Agrobacterium sp. | This compound | Donor Substrate | Synthesized β-(1,4) linked galactosides with various acceptors. cdnsciencepub.com |

| TnG Glycosynthase (E338A) | Thermotoga nonproteolyticus | This compound | Donor Substrate | Showed high promiscuity, transferring galactose to multiple acceptors. mdpi.com |

| α-Galactosidase | Bifidobacterium adolescentis | Not applicable (comparative study) | Mechanistic Probe Analogue | Studies with fluorinated substrates on other enzymes inform mutagenesis strategies for this enzyme. dairy-journal.org |

Structural Biology and Molecular Interaction Studies of Alpha D Galactosyl Fluoride Complexes

Structural Characterization of Enzyme-Alpha-D-Galactosyl Fluoride (B91410) Complexes

The precise arrangement of alpha-D-galactosyl fluoride within an enzyme's active site is crucial for its function as an inhibitor or a substrate for engineered enzymes. High-resolution structural methods have been instrumental in revealing these arrangements.

X-ray crystallography has been a cornerstone in elucidating the three-dimensional structures of enzyme-inhibitor complexes at atomic resolution. In the context of this compound, crystallographic studies have provided "snapshots" of the molecule bound within the active sites of various glycosidases. These structures have been pivotal in identifying the catalytic nucleophile in several enzymes. For instance, the structure of a covalent intermediate formed between an enzyme and a derivative of galactosyl fluoride has been captured, confirming the identity of the key catalytic residue. oup.com

These crystallographic analyses reveal the specific hydrogen bonds and van der Waals interactions that anchor this compound in the active site. For example, studies on β-galactosidases have shown how aromatic residues can form a hydrophobic pocket to accommodate the galactose ring through stacking interactions. researchgate.net Furthermore, the crystal structures of enzymes in complex with this compound have guided the rational design of glycosynthases, which are mutant enzymes capable of synthesizing oligosaccharides. researchgate.net The detailed structural information allows for precise mutations to be made to the enzyme's active site, altering its function from hydrolysis to synthesis. researchgate.net

A notable example involves the use of this compound with a nucleophile mutant of a β-galactosidase from Bacteroides xylanisolvens. While the wild-type enzyme was inactive towards certain natural β-galactosides, the mutant, in the presence of this compound as a donor, could synthesize new oligosaccharides. researchgate.netrcsb.orgresearchgate.netresearchgate.net The crystal structure of the enzyme in complex with a product analogue then provided insights into its unique substrate specificity. researchgate.netrcsb.orgresearchgate.netresearchgate.net

Interactive Table: X-ray Crystallographic Data of Enzyme-Alpha-D-Galactosyl Fluoride Analogue Complexes

| Enzyme | PDB Code | Resolution (Å) | Ligand | Key Findings |

|---|---|---|---|---|

| TnBgl3B D242A mutant | 2X42 | - | α-glucosyl fluoride (analogue) | Modeling showed the donor stacked and stabilized by hydrophobic interactions with W243. researchgate.net |

| β-galactosidase from B. xylanisolvens | 8Z48 | - | methyl β-galactopyranose (product analogue) | Ligand located at subsite +1, consistent with β-1,2-galactooligosaccharide specificity. rcsb.org |

NMR spectroscopy is a powerful technique for studying ligand-protein interactions in solution, providing dynamic and structural information that complements the static picture from X-ray crystallography. nih.gov For this compound, ¹⁹F NMR is particularly valuable due to the fluorine atom's sensitivity to its chemical environment. mdpi.com Changes in the ¹⁹F NMR signal upon binding to an enzyme can provide information on the binding affinity, kinetics, and the conformation of the bound ligand. mdpi.comacs.org

Saturation Transfer Difference (STD) NMR is a specific NMR technique that has been used to identify which parts of a fluorinated carbohydrate, like this compound, are in close contact with the protein. mdpi.com This method helps to map the binding epitope of the ligand. Furthermore, NMR has been instrumental in identifying the products of glycosynthase reactions where this compound is used as a donor substrate. For example, NMR analysis confirmed the formation of β-1,2-galactobiose in a reaction catalyzed by a mutant β-galactosidase. researchgate.netrcsb.orgresearchgate.netresearchgate.nettechnologynetworks.com

In some cases, fluoride ions themselves can be used as an NMR probe to study substrate binding to metalloenzymes like galactose oxidase. nih.gov By observing the relaxation of the ¹⁹F signal, researchers can determine the dissociation constants for substrates binding near the copper-containing active site. nih.gov

X-ray Crystallographic Analysis of Active Site Interactions

Identification of Key Binding Determinants and Conformational Adaptations

The binding of this compound to an enzyme's active site is governed by a network of specific interactions and can induce conformational changes in both the ligand and the protein.

The specificity of this compound binding is largely determined by the hydrogen bonding network between its hydroxyl groups and the amino acid residues of the enzyme's active site. oup.com X-ray crystal structures have revealed the precise geometry of these hydrogen bonds. For example, in human α-N-acetylgalactosaminidase, specific interactions with the N-acetyl group of the substrate lead to a much lower Michaelis constant (KM) compared to substrates with only a hydroxyl group at that position. nih.gov

Hydrophobic interactions also play a significant role. Aromatic residues such as tryptophan and tyrosine are often found in active sites, where they can stack against the pyranose ring of the sugar, contributing to binding affinity. researchgate.net The substitution of a hydroxyl group with a fluorine atom can alter these interactions, sometimes leading to tighter binding.

Upon binding to an enzyme, this compound can adopt a specific conformation that is often different from its preferred conformation in solution. The enzyme's active site can force the sugar ring into a strained or distorted conformation, which can be important for catalysis. NMR studies and X-ray crystallography have shown that fluorination generally does not cause a significant distortion of the pyranose ring conformation in the free sugar. mdpi.com However, within the constrained environment of an active site, subtle changes in ring pucker can occur.

The conformation of the glycosidic bond is also critical. For retaining glycosyltransferases, the mechanism of action has been a subject of debate, with evidence from structural studies of complexes with analogues like alpha-D-glucopyranosyl fluoride suggesting a stepwise, solvent-promoted SNi-type reaction. acs.orguvic.ca The precise orientation of the fluoride leaving group and the acceptor molecule is crucial for determining the stereochemical outcome of the reaction.

Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions within Enzyme Active Sites

Implications of Structural Data for Enzyme Engineering and Rational Design

The wealth of structural information obtained from studies of enzyme-alpha-D-galactosyl fluoride complexes has significant implications for the fields of enzyme engineering and rational drug design. plos.org By understanding the key interactions and conformational changes that occur during binding and catalysis, scientists can rationally design new enzymes with altered or improved properties.

A prime example is the development of "glycosynthases." These are mutant glycosidases in which the catalytic nucleophile has been replaced with a non-nucleophilic amino acid (e.g., alanine (B10760859) or glycine). mdpi.com These mutant enzymes are incapable of hydrolysis but can be "rescued" by using an activated sugar donor with an anomeric fluoride, such as this compound. The structural data is essential for identifying the catalytic nucleophile to be mutated and for understanding how the active site can accommodate the donor and acceptor substrates to facilitate the synthesis of a new glycosidic bond. researchgate.netoup.comoup.com For instance, the creation of an α-galactosynthase from a GH36 family enzyme was guided by its crystal structure. oup.com

Furthermore, the detailed knowledge of active site architecture allows for the engineering of enzymes with altered substrate specificity or regioselectivity. By mutating residues that interact with specific hydroxyl groups of the sugar, it is possible to change which acceptor molecule is preferred or the position at which the new glycosidic bond is formed. This has been demonstrated in the conversion of an α-glycosidase into an α-transglycosidase through a semi-rational approach guided by structural insights. oup.com

The structural understanding of how these fluorinated sugars bind also aids in the design of potent and specific inhibitors for therapeutic applications. plos.org By optimizing the interactions between the inhibitor and the enzyme's active site, it is possible to develop drugs that target specific glycosidases involved in disease processes.

Advanced Applications of Alpha D Galactosyl Fluoride in Glycochemistry and Chemical Biology

Utilization of Alpha-D-Galactosyl Fluoride (B91410) in Complex Glycoconjugate Synthesis

The synthesis of complex glycoconjugates, including oligosaccharides, polysaccharides, glycopeptides, and glycolipids, is crucial for understanding their diverse roles in biological processes. Alpha-D-galactosyl fluoride serves as a versatile and efficient donor for introducing galactose moieties into these intricate structures.

This compound is extensively used in both chemical and enzymatic synthesis of oligosaccharides and polysaccharides. In chemical synthesis, its stability allows for controlled activation under various conditions. For instance, an orthogonal two-directional glycosylation strategy has utilized glycosyl fluoride donors in the synthesis of complex structures like the Globo-H antigen hexasaccharide. nih.gov

Enzymatically, this compound is a key substrate for glycosynthases, which are engineered glycosidases that catalyze the formation of glycosidic bonds without hydrolysis. royalsocietypublishing.org This approach offers high stereo- and regioselectivity. For example, a mutant β-galactosidase from Bacillus circulans (BgaC-E233G) has been used to transfer a galactosyl residue from this compound to various N-acetyl-D-glucosamine acceptors, producing β-(1,3)-linked D-galactosides in good yields (40–90%). royalsocietypublishing.org Similarly, the Abg-2F6 glycosynthase efficiently transfers a galactosyl unit from this compound to 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (MU-βGlcNAc) in the synthesis of the type 2 blood group A tetrasaccharide. oup.com

The following table summarizes selected examples of oligosaccharide synthesis using this compound.

| Acceptor | Donor | Enzyme/Catalyst | Product | Yield | Reference |

| Methyl α-D-galactopyranoside | α-D-galactopyranosyl fluoride | α-galactosidase (green coffee beans) | Methyl α-D-galactopyranosyl-(1→3)-α-D-galactopyranoside | 51% (in ice) | ebi.ac.uk |

| Lacto-N-triose II | α-D-galactosyl fluoride | Galactosynthase E233G BgaC | Lacto-N-tetraose | 71% | mdpi.com |

| 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (MU-βGlcNAc) | α-D-galactosyl fluoride | Glycosynthase Abg-2F6 | Galβ1-4GlcNAc-β-MU | 84% | oup.commdpi.com |

| pNP-cellobioside | α-D-galactosyl fluoride | β-glycosidase mutant TnG E338A | Galactosylated pNP-cellobioside | 59% | mdpi.comsemanticscholar.org |

The development of galactosyltransferases and engineered glycosynthases that accept this compound as a donor has paved the way for the synthesis of various galactosylated structures, which can be further elaborated into complex glycopeptides and glycolipids.

Synthesis of Oligosaccharides and Polysaccharides

Development of Novel Glycosylation Methodologies

The unique properties of this compound have spurred the development of innovative glycosylation methods, enhancing the efficiency and selectivity of carbohydrate synthesis.

Chemoenzymatic strategies combine the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. This compound is an ideal donor for such approaches, particularly with the use of glycosynthases. royalsocietypublishing.orgnih.gov Glycosynthases are engineered enzymes, typically with a mutation in the catalytic nucleophile residue, that can use glycosyl fluorides of the opposite anomeric configuration to form glycosidic bonds without the risk of product hydrolysis. mdpi.commdpi.com

For example, the β-glycosidase mutant TnG E338A from Thermus nonproteolyticus has demonstrated broad donor promiscuity, efficiently transferring galactose from this compound to various acceptors. semanticscholar.org Another notable example is the use of a mutant Bacteroides thetaiotaomicron retaining α-galactosidase (BtGH97b) for the synthesis of α-galactosyl oligosaccharides using this compound as a donor. nih.gov These methods provide access to complex glycans that are challenging to synthesize through purely chemical means.

| Enzyme | Donor | Acceptor | Product Type | Yield | Reference |

| Glycosynthase Abg-2F6 | α-D-galactosyl fluoride | MU-βGlcNAc | β-1,4-linked disaccharide | 84% | oup.com |

| β-glycosidase mutant TnG E338A | α-D-galactosyl fluoride | pNP-cellobioside | β-linked disaccharide | 59% | semanticscholar.org |

| Galactosynthase E233G BgaC | α-D-galactosyl fluoride | Lacto-N-triose II | β-(1→3)-linked tetrasaccharide | 71% | mdpi.com |

Achieving high stereoselectivity in glycosylation is a significant challenge. This compound, due to its stability, allows for a wide range of activation methods to control the stereochemical outcome. Various Lewis acids and promoter systems have been developed to activate glycosyl fluorides for stereoselective glycosylation. researchgate.net For instance, the combination of Ag₂SO₄ and Bi(OTf)₃ has been shown to be an effective promoter system for the stereoselective synthesis of α-galactosides using galactosyl chlorides, a principle that extends to the activation of glycosyl fluorides. nih.gov

Furthermore, fluoride migration catalysis using B(C₆F₅)₃ has been developed for highly stereoselective C1-C2-trans glycosylations, where a galactosyl fluoride donor smoothly undergoes glycosylation to provide a β-galactoside. nih.gov The choice of solvent and catalyst can significantly influence the stereochemical outcome, with some systems favoring the formation of 1,2-cis or 1,2-trans linkages.

| Promoter System/Catalyst | Donor | Acceptor | Stereoselectivity | Product | Reference |

| B(C₆F₅)₃ | Galactosyl fluoride | Various hydroxyls | β-selective | β-galactoside | nih.gov |

| Ag₂SO₄ / Bi(OTf)₃ | Galactosyl chloride (related to fluoride) | Various alcohols | α-selective | α-galactoside | nih.gov |

Chemoenzymatic Glycosylation Strategies Leveraging this compound Donors

This compound as a Tool for Glycan Array Development and Functional Studies

Glycan arrays are powerful tools for high-throughput analysis of carbohydrate-protein interactions and for profiling antibody responses. The synthesis of the diverse and complex glycans required for these arrays often employs this compound. Chemoenzymatic strategies utilizing glycosyl fluoride modules have been developed for the rapid preparation of a wide range of N-linked oligosaccharides for microarray fabrication. jove.com

For example, a modular approach involving the chemoenzymatic synthesis of oligosaccharyl fluoride modules, followed by stepwise α-selective glycosylations, has been used to create a library of N-glycans. jove.com These glycans can then be attached to a solid surface to create a glycan array for studying interactions with proteins, such as the HIV-1 broadly neutralizing antibody PG9. jove.com The ability to efficiently synthesize a diverse set of glycans using this compound as a key building block is thus crucial for advancing our understanding of the glycome.

Construction of Glycan Microarrays for Glycan Recognition Assays

Glycan microarrays are powerful high-throughput platforms that display a collection of carbohydrate structures on a solid surface, enabling the rapid analysis of interactions with proteins, antibodies, or even whole cells. nih.govnih.govcreative-proteomics.com The construction of these arrays is critically dependent on the availability of a diverse library of pure and structurally defined glycans. rsc.orgcsic.es Chemoenzymatic synthesis, which combines the precision of enzymes with the flexibility of chemical methods, has emerged as a highly effective strategy for producing the complex oligosaccharides required for these arrays. nih.govnih.govfrontiersin.org

Within this paradigm, glycosyl fluorides, including this compound, serve as key glycosyl donors. researchgate.net Their stability and proven utility in enzymatic reactions make them ideal for the controlled, stepwise assembly of oligosaccharides. rsc.orgjove.com Glycosynthases, which are engineered glycosidase mutants, can efficiently utilize this compound as a donor substrate to form specific β-glycosidic linkages with various acceptor molecules. nih.govmdpi.com This method allows for the synthesis of specific glycan sequences that can then be functionalized with a linker and immobilized on a microarray surface.

For instance, a modular chemoenzymatic strategy can be employed where oligosaccharyl fluoride modules are synthesized and then enzymatically joined to a core trisaccharide. jove.com This approach facilitates the creation of a wide array of N-glycans that can be attached to surfaces like aluminum oxide-coated glass slides to form a covalent mixed array. jove.com The resulting microarrays are then used to profile the binding behavior of proteins, such as broadly neutralizing HIV antibodies, providing insights into hetero-ligand interactions and guiding immunogen design. jove.com

The table below summarizes examples of enzymes that utilize this compound as a donor for synthesizing oligosaccharides, which are essential components for glycan microarray construction.

| Enzyme (Source) | Acceptor Molecule | Synthesized Product | Yield | Reference |

| Glycosynthase Abg 2F6 | Methyl umbelliferone (B1683723) β-N-acetylglucosamine (UM-β-GlcNAc) | Type 2 blood group A oligosaccharide precursor | 84% | nih.gov |

| Glycosynthase TnG E338A (T. nonproteolyticus) | Various acceptors (e.g., pNP-β-D-GlcNAc) | Disaccharides | 15-100% | nih.gov |

| Glycosynthase BGlu1 E386G (Rice) | pNP-cellobioside | Trisaccharide | 59% | nih.gov |

| Galactosynthase BgaC-Gly (Bacillus circulans) | Various aryl glycosides | β-1,3-linked disaccharides | - | mdpi.com |

This table is representative and not exhaustive of all applications.

This enzymatic transfer of galactose from this compound is a fundamental step in building the complex and diverse glycan structures necessary for creating robust microarrays for glycan recognition assays.

Probing Glycan Recognition Events with Fluorinated Sugar Analogs

Understanding the precise molecular interactions between glycans and their binding partners, such as lectins, is crucial for deciphering their biological roles. Fluorinated sugar analogs have become indispensable chemical probes for this purpose. rsc.org The substitution of a specific hydroxyl group with a fluorine atom—a close steric mimic that lacks the ability to donate a hydrogen bond—provides a powerful method to map the key interactions required for molecular recognition. nih.govacs.org

This compound can serve as a precursor or an analog in these studies. Libraries of monofluorinated galactose derivatives, where each hydroxyl group is systematically replaced by fluorine, can be used to probe the binding requirements of galactose-binding lectins. nih.govacs.org ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive and effective technique for these assays. Since fluorine is virtually absent in biological systems, the ¹⁹F NMR spectrum is background-free, and any change in the signal upon the addition of a protein indicates a direct interaction. mdpi.comoup.com

A notable research example involves the use of a mixture of fluorinated galactose analogs (2F-Gal, 3F-Gal, 4F-Gal, and 6F-Gal) to probe the binding specificity of the human Macrophage Galactose-type Lectin (MGL). nih.govacs.org By using ¹⁹F NMR T₂ relaxation-filtered experiments, researchers observed a significant reduction in the signal intensity for 2-deoxy-2-fluoro-D-galactose (2F-Gal) and 6-deoxy-6-fluoro-D-galactose (6F-Gal) in the presence of MGL. In contrast, the signals for the 3- and 4-fluoro analogs were largely unaffected. This demonstrated that the hydroxyl groups at positions C-2 and C-6 of the galactose ring are critical for binding to MGL, whereas those at C-3 and C-4 are not. nih.govacs.org

This "glyco-fluorine" code can be extended to more complex systems. Libraries of fluorinated oligosaccharides, such as Lewisx analogues, have been synthesized enzymatically and incorporated into glycan microarrays. researchgate.netchemrxiv.org These arrays revealed that different glycan-binding proteins have distinct preferences for where fluorine is tolerated on the glycan structure, generating unique "fingerprint" binding profiles for each protein. researchgate.netchemrxiv.org This approach helps to distinguish between the binding sites of various proteins that recognize the same native glycan, which is crucial for diagnostics and therapeutic development. researchgate.net

The table below illustrates the principle of using fluorinated galactose analogs to map protein binding sites, as determined by ¹⁹F NMR spectroscopy.

| Fluorinated Galactose Analog | ¹⁹F NMR Signal Change with MGL | Implied Role of Corresponding OH Group in Binding | Reference |

| 2-deoxy-2-fluoro-D-galactose (2F-Gal) | Significant Reduction | Essential | nih.govacs.org |

| 3-deoxy-3-fluoro-D-galactose (3F-Gal) | Minimal Change | Not Essential | nih.govacs.org |

| 4-deoxy-4-fluoro-D-galactose (4F-Gal) | Minimal Change | Not Essential | nih.govacs.org |

| 6-deoxy-6-fluoro-D-galactose (6F-Gal) | Significant Reduction | Essential | nih.govacs.org |

This table summarizes findings from studies on the Macrophage Galactose-type Lectin (MGL).

Through these advanced applications, this compound and its fluorinated derivatives provide invaluable insights into the world of glycan recognition, driving progress in both fundamental chemical biology and applied glycomedicine.

Theoretical and Computational Investigations of Alpha D Galactosyl Fluoride

Molecular Dynamics Simulations of Alpha-D-Galactosyl Fluoride-Enzyme Complexes

Molecular dynamics (MD) simulations offer a virtual microscope to observe the time-dependent behavior of α-GalF within the dynamic environment of an enzyme's active site. These simulations model the motions of atoms and molecules, providing a detailed picture of the conformational changes and interactions that are crucial for enzymatic function.

The conformational flexibility of α-GalF is a key determinant of its ability to bind to and react with enzymes. In solution, α-GalF, like other pyranosides, exists as an ensemble of conformations, primarily adopting the stable 4C1 chair conformation. nih.gov However, other conformations, such as skew boats (e.g., 1S3), can also be populated, and the equilibrium between these states is crucial for its recognition by enzymes. nih.gov NMR spectroscopy and force-field calculations are powerful tools for characterizing these solution-state conformational preferences. nih.govresearchgate.net

Once inside an enzyme's active site, the conformational landscape of α-GalF can be significantly altered. MD simulations of α-GalF docked into the active sites of enzymes like mutants of β-galactosidase from Bacillus circulans (BgaD-A) and a β-N-acetylhexosaminidase from Bacteroides thetaiotaomicron (AgrT) have been performed to understand its binding mode. nih.gov These simulations reveal that the enzyme environment can stabilize specific conformations of the ligand, guiding it into a catalytically competent orientation. The interactions with active site residues, such as hydrogen bonds and van der Waals contacts, restrict the rotational and translational freedom of the glycosyl moiety, leading to a more defined conformational ensemble compared to that in free solution.

A study on a related C-galactoside, (alpha-D-galactosyl)phenylmethane, showed that while it predominantly adopts a 4C1 chair conformation, a difluoromethylene analogue exhibited an equilibrium between the 4C1 chair and a 1S3 skew boat conformation in solution, highlighting the subtle influence of substituents on conformational dynamics. nih.gov This underscores the importance of considering the full conformational ensemble when studying ligand-protein interactions.

Solvent molecules, particularly water, play a critical role in mediating the binding of α-GalF to enzymes and in the catalytic process itself. The stereoselectivity of glycosylation reactions, for instance, can be highly dependent on the solvent used. cdnsciencepub.com Solvents like dichloromethane, diethyl ether, and acetonitrile (B52724) can influence the outcome of glycosylation, with more polar or nucleophilic solvents often affecting the ratio of α to β products. cdnsciencepub.com

Furthermore, solvent can directly participate in the catalytic mechanism. For example, computational studies on retaining glycosyltransferases have explored the role of solvent in promoting a stepwise SNi reaction mechanism for glycosyl fluorides. ox.ac.uk These simulations suggest that the solvent environment can help to stabilize charged intermediates and facilitate proton transfer steps that are essential for catalysis.

Analysis of Ligand Dynamics and Conformational Ensembles in Solution and Active Sites

Quantum Mechanical Studies of Reactivity and Energetics

Quantum mechanics (QM) provides the framework for accurately describing the electronic structure of molecules and the changes that occur during chemical reactions. QM and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful for studying the reactivity of α-GalF.

The enzymatic glycosylation using α-GalF as a donor is thought to proceed through a variety of possible mechanistic pathways, including SN1, SN2, and SNi-like mechanisms. cdnsciencepub.comresearchgate.net QM and QM/MM calculations have been instrumental in elucidating the preferred reaction pathways and characterizing the high-energy transition state structures.

For retaining glycosyltransferases, a key debate has been between a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate and a front-face SNi-like mechanism. QM/MM simulations on enzymes like lipopolysaccharyl-α-1,4-galactosyltransferase C (LgtC) have suggested that the transfer of the α-galactosyl moiety proceeds via an oxocarbenium ion-like transition state, consistent with an SNi-like pathway. oup.comresearchgate.net These studies predict transition state geometries with a partially broken C-F bond and a developing bond to the acceptor nucleophile, all occurring on the same face of the sugar ring.

Studies on the hydrolysis of the related α-D-glucopyranosyl fluoride (B91410) by both retaining and inverting glycosylases have shown that both reactions proceed through transition states with significant oxocarbenium ion character and a flattened 4C1 conformation, despite the different stereochemical outcomes. ox.ac.uk This highlights that the enzyme's active site architecture plays a crucial role in dictating the final product stereochemistry.

QM/MM methods are also employed to calculate the binding energies of α-GalF to enzyme active sites and to map out the potential energy surface of the enzymatic reaction. These calculations provide quantitative estimates of the strength of interactions between the ligand and individual amino acid residues, helping to identify key residues for binding and catalysis.

While specific binding energy values for α-GalF in various enzyme complexes are not extensively reported in the literature, the principles of their calculation are well-established. The interaction energy is typically decomposed into contributions from electrostatic interactions, van der Waals forces, and polarization effects. For instance, QM/MM studies on glycosyltransferases have quantified the interactions between the sugar donor and active site residues, revealing the importance of hydrogen bonds and charge-charge interactions in stabilizing the transition state. oup.comresearchgate.net

These calculations can also predict how mutations in the active site might affect binding affinity and catalytic efficiency, providing a powerful tool for enzyme engineering. For example, by calculating the change in binding energy upon mutating a specific residue, researchers can rationally design enzymes with improved properties for synthetic applications.

Elucidation of Reaction Pathways and Transition State Geometries Involving this compound

Molecular Docking and Virtual Screening Applications

Molecular docking and virtual screening are computational techniques that have revolutionized the early stages of drug discovery and the design of enzyme inhibitors. These methods allow for the rapid screening of large libraries of compounds to identify potential binders to a target protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For α-GalF, docking studies can be used to predict its binding mode in the active site of various glycosidases and glycosyltransferases. nih.govmdpi.com These studies help to visualize the key interactions, such as hydrogen bonds with catalytic residues and stacking interactions with aromatic amino acids, that are responsible for ligand recognition. For instance, docking of an α-D-galactosyl analogue to the plant lectin viscumin helped to rationalize the observed binding. nih.gov

Virtual screening takes this a step further by docking a large number of molecules from a virtual library into the target's binding site and ranking them based on a scoring function that estimates the binding affinity. While specific virtual screening campaigns using α-GalF as the query molecule are not widely documented, the methodology has been successfully applied to discover inhibitors for related enzymes like β-1,4-galactosyltransferase I. nih.govnih.gov In such a campaign, the known structure of α-GalF or a similar ligand bound to a glycosidase could be used to define the pharmacophore required for binding, which is then used to search for novel compounds with similar properties. These in silico hits can then be prioritized for experimental testing, significantly accelerating the discovery of new and potent glycosidase inhibitors. nih.govrsc.org

Prediction of Binding Modes and Affinities for Enzyme Targets

Computational methods are pivotal in predicting how this compound and its analogs fit into the active sites of enzymes. These techniques forecast the three-dimensional orientation of the ligand (binding mode) and estimate the strength of the interaction (binding affinity), often expressed as binding energy or an inhibition constant (Ki).

Molecular docking is a primary tool used for this purpose. It simulates the binding of a ligand to a receptor, exploring multiple conformations and orientations to find the most favorable interaction. For instance, docking studies on UDP-6-fluoro-α-D-Galf, an analog of UDP-galactofuranose, against the enzyme galactofuranosyltransferase 2 (GlfT2) from Mycobacterium tuberculosis, predicted a binding energy of -6.79 ± 0.03 kcal/mol. nih.gov The simulations revealed key hydrogen bonding and hydrophobic interactions with active site residues such as Y236, W348, P167, G232, and D371, which are crucial for stabilizing the ligand in the catalytic pocket. nih.gov

Similarly, structural and computational studies of human galactosyltransferase β3GalT5 with the donor analog UDP-2-deoxy-2-fluorogalactose (UDP-2FGal) have provided a detailed picture of the binding mode. acs.org The 2-fluoro-galactose moiety is stabilized by interactions with specific residues, including a key interaction between the phenolic oxygen of Tyr128 and the anomeric carbon, which helps to stabilize the oxocarbenium-like transition state. acs.org Asp156 was also identified as playing a crucial role by interacting with the C-3 hydroxyl group of the galactose. acs.org

Molecular dynamics (MD) simulations offer a more dynamic view, allowing researchers to observe the stability of the predicted binding pose over time. MD simulations were used to study the docking of α-galactosyl fluoride (α-Gal-F) into the active site of β-galactosidase mutants from Bacillus circulans. researchgate.net These simulations provided insights into why certain mutants were unable to process α-Gal-F as a donor, revealing that the orientation of key amino acids in the active site is critical for catalytic activity. researchgate.net

In another example, the interaction of 5-fluoro-alpha-D-galactosyl fluoride with green coffee bean α-galactosidase was investigated. ubc.canih.gov This compound was found to be a potent competitive inhibitor with a Ki value of 600 nM. ubc.canih.gov Computational modeling, in conjunction with experimental data, helped to identify Asp145 as the catalytic nucleophile responsible for forming a covalent glycosyl-enzyme intermediate. ubc.canih.gov The fluorine atom at the C-5 position slows the breakdown of this intermediate, effectively trapping the enzyme. ubc.ca

The following table summarizes key findings from computational studies on the binding of this compound and its analogs to various enzyme targets.

Table 1: Predicted Binding Interactions of this compound and Analogs with Enzyme Targets

| Enzyme Target | Ligand | Computational Method | Predicted Affinity/Binding Energy | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Galactofuranosyltransferase 2 (GlfT2) | UDP-6-fluoro-α-D-Galf | Molecular Docking | -6.79 ± 0.03 kcal/mol | Y236, W348, P167, G232, D371 | nih.gov |

| α-Galactosidase (Green Coffee Bean) | 5-fluoro-alpha-D-galactosyl fluoride | Kinetics, ESiMS, Modeling | Ki = 600 nM | Asp145 (Catalytic Nucleophile) | ubc.canih.gov |

| Human Galactosyltransferase (β3GalT5) | UDP-2-deoxy-2-fluorogalactose (UDP-2FGal) | X-ray Crystallography, Modeling | Not Quantified | Tyr128, Asp156, Lys197 | acs.org |

| β-Galactosidase Mutant (BgaD-A-E532A) | α-D-galactosyl fluoride (α-Gal-F) | Molecular Dynamics | Not Quantified | W413 (close to fluorine atom) | researchgate.net |

| Human α-Galactosidase | Galactose (Natural Substrate) | Protein Ligand Interaction Fingerprint (PLIF) | Not Quantified | Asp92, Asp93, Asp170, Glu203, Asp231, Lys168, Arg227 | nih.gov |

Identification of Potential Enzyme Targets for this compound Analogs

Beyond studying known enzyme-ligand pairs, computational methods are instrumental in identifying novel enzyme targets for analogs of this compound. This is often achieved through virtual screening, where large libraries of compounds are computationally docked against the structure of a potential protein target, or conversely, a single ligand is screened against a database of potential enzyme structures.

This approach is particularly valuable in drug discovery. For instance, analogs of UDP-Galf, including fluorinated versions, have been computationally evaluated as potential inhibitors for enzymes involved in the biosynthesis of the mycobacterial cell wall, such as GlfT2. nih.gov By replacing the diphosphate (B83284) group of UDP-Galf with other moieties, researchers can design new analogs with potentially improved cell permeability and inhibitory activity. nih.gov Molecular docking studies on such designed analogs have shown promising binding energies, suggesting they could be effective inhibitors of not only GlfT2 but also related enzymes like UDP-galactopyranose mutase (UGM). nih.gov

The use of this compound as a donor substrate for engineered enzymes, known as glycosynthases, exemplifies another facet of target identification. Glycosynthases are mutant glycosidases, typically with the catalytic nucleophile replaced, that can synthesize new glycosidic bonds but cannot hydrolyze them. mdpi.com Computational docking and modeling help rationalize the activity of these engineered enzymes. For example, studies on a glycosynthase derived from Bacteroides thetaiotaomicron used α-galactosyl fluoride as a donor to create new α-galactosyl oligosaccharides. mdpi.com Computational analysis can help predict which acceptors will be suitable for a given glycosynthase and how modifications to the enzyme or the fluorinated donor will affect the outcome of the reaction, thereby identifying new synthetic targets.

Structure-based virtual screening has been successfully used to identify natural product molecules that could act as inhibitors for various glycosidases. nih.gov The same principles apply to screening libraries of synthetic compounds, including analogs of this compound. By understanding the key interactions that lead to potent inhibition, such as those with the catalytic aspartate residues in α-galactosidase (Asp170) or β-galactosidase, computational models can search for new enzyme targets that share similar active site features. nih.gov This in silico approach accelerates the discovery process, allowing researchers to prioritize which enzyme-analog pairs to investigate experimentally.

Table 2: Examples of In Silico Approaches to Identify Enzyme Targets for Galactosyl Analogs

| Methodology | Ligand/Analog Type | Potential Enzyme Class Identified | Objective | Reference |

|---|---|---|---|---|

| Molecular Docking & Analog Design | UDP-Galf Analogs (including fluorinated) | Galactosyltransferases (GlfT2), Pyranose Mutases (UGM) | Design inhibitors for mycobacterial cell wall synthesis. | nih.gov |

| Glycosynthase Engineering & Docking | α-D-galactosyl fluoride | Glycoside Hydrolases (GH97, GH35) | Synthesize novel α-galactosyl oligosaccharides with various acceptors. | mdpi.com |

| Structure-Based Virtual Screening | Natural Product Libraries (as a proxy for diverse chemical scaffolds) | Glycosidases (α- and β-galactosidases, mannosidases) | Identify novel glycosidase inhibitors from large compound databases. | nih.gov |

Compound Index

Future Directions and Emerging Avenues in Alpha D Galactosyl Fluoride Research

Integration with Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring

The study of enzyme mechanisms, particularly those of glycosyltransferases and glycosidases that interact with alpha-D-galactosyl fluoride (B91410), is greatly enhanced by techniques that allow for the real-time observation of catalytic events. The integration of alpha-D-galactosyl fluoride and its analogs with advanced spectroscopic methods is a key area of future development.

Techniques such as flow injection analysis-electrospray ionization-mass spectrometry (FIA-ESI-MS) offer a powerful solution for the real-time monitoring of enzymatic processes without the need for derivatization or lengthy chromatographic separations. nih.gov This approach can generate accurate mass spectrometric data within minutes, enabling rapid analysis of reaction kinetics and process optimization, as demonstrated in the monitoring of β-1,4-galactosyltransferase activity. nih.govrsc.org

Furthermore, 19F NMR spectroscopy stands out as a valuable tool. reading.ac.uk The fluorine atom in this compound and its analogs provides a sensitive NMR handle, as the 19F nucleus is 100% abundant and absent in most biological molecules. rsc.org This allows for the direct monitoring of the conversion of the glycosyl fluoride donor into products in complex mixtures, providing kinetic and mechanistic data on transglycosylation reactions catalyzed by α-glycosidases. reading.ac.uk For instance, 19F NMR has been used to monitor the transglycosylation kinetics of α-galactosidase from green coffee beans using α-galactosyl fluoride as a donor. reading.ac.uk

The use of fluorinated mechanism-based inhibitors, such as 5-fluoro-alpha-D-galactosyl fluoride, allows for the trapping of glycosyl-enzyme intermediates. ubc.ca These trapped intermediates can be characterized using techniques like electrospray ionization mass spectrometry (ESI-MS), providing a snapshot of the catalytic cycle and enabling the identification of key catalytic residues after proteolysis and MS/MS analysis. ubc.ca

Future work will likely focus on developing more sophisticated spectroscopic assays, including fluorescence-based methods, for high-throughput screening and detailed kinetic analysis of enzymes that utilize this compound. nih.gov These advancements will provide deeper insights into the catalytic mechanisms and facilitate the engineering of novel enzyme functions.

Table 1: Spectroscopic Techniques for Monitoring Reactions with Galactosyl Fluorides This table is interactive. You can sort and filter the data.

| Technique | Application | Compound Type | Information Gained | Reference |

|---|---|---|---|---|

| Flow Injection Analysis-Mass Spectrometry (FIA-MS) | Real-time monitoring of enzymatic synthesis | Glycosyltransferase substrates | Rapid kinetic data, reaction progress | nih.gov |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Characterization of enzyme-substrate intermediates | Fluorinated glycosyl fluorides (e.g., 5-fluoro-α-D-galactosyl fluoride) | Covalent intermediate mass, identification of catalytic nucleophiles | ubc.ca |

| 19F Nuclear Magnetic Resonance (NMR) Spectroscopy | Real-time monitoring of transglycosylation reactions | α-D-galactosyl fluoride | Reaction kinetics, product identification, enzyme activity | reading.ac.uk |

| Fluorescence Spectroscopy | High-throughput screening of enzyme activity | Fluorescently-labeled acceptor substrates | Enzyme kinetics, inhibitor screening | nih.gov |

Development of Photoactivatable or Click Chemistry-Compatible this compound Probes

To probe the function of galactosidases and galactosyltransferases within the complex environment of a living cell, researchers are turning to chemical biology tools that offer spatiotemporal control. The development of this compound derivatives that are either photoactivatable or compatible with bioorthogonal "click chemistry" represents a significant frontier. universiteitleiden.nlwhiterose.ac.uknih.gov

Photoactivatable probes can be "turned on" with light, allowing researchers to label enzymes in a specific location or at a particular time. nih.gov Recent advances in photocatalysis have enabled the mild and efficient synthesis of glycosyl fluorides, which could be adapted to create photo-caged versions of this compound. nih.govmaxapress.combiorxiv.orgnih.gov These caged compounds would remain inert until irradiated with light of a specific wavelength, releasing the active this compound to interact with its target enzymes.

Click chemistry provides a powerful method for attaching reporter molecules, such as fluorophores or affinity tags, to a probe after it has bound to its target protein. ubc.canih.govfrontiersin.org This involves incorporating a small, bioorthogonal handle, like an azide (B81097) or an alkyne, into the this compound structure. For example, an azido-functionalized fucosyl fluoride has been successfully used as a donor substrate for an engineered fucosidase to modify an antibody, with the azide then used for subsequent conjugation via click chemistry. unirioja.es A similar strategy could be applied to this compound, creating versatile probes for activity-based protein profiling (ABPP). Such probes would enable the visualization and identification of active galactoside-processing enzymes in cell lysates and living cells. frontiersin.org The development of glycosynthase-based screening methods using glycosyl azide donors further highlights the potential of combining enzymatic synthesis with click chemistry for glycan research. frontiersin.org

Table 2: Bioorthogonal and Photo-Strategies for this compound Probes This table is interactive. You can sort and filter the data.

| Strategy | Approach | Potential Application | Key Advantage | Relevant Findings |

|---|---|---|---|---|

| Click Chemistry | Incorporation of an azide or alkyne group into the galactosyl fluoride structure. | Activity-based protein profiling (ABPP), in-cell labeling of target enzymes. | High specificity and efficiency of the ligation reaction in biological systems. | Azido-fucosyl fluorides used with fucosidase mutants for antibody modification. unirioja.es Glycosyl azides used as substrates for glycosynthase evolution. frontiersin.org |

| Photoactivation | Synthesis of a "caged" this compound that is released upon light irradiation. | Spatiotemporal control of enzyme inhibition or labeling in living cells. | Precise control over when and where the probe becomes active. | Photocatalytic methods for glycosyl fluoride synthesis offer routes to photo-labile protecting groups. maxapress.combiorxiv.org |

| Photocrosslinking | Incorporation of a photo-reactive group like a diazirine or benzophenone. | Covalent capture and identification of binding partners (e.g., glycosyltransferases). | Forms a covalent bond with interacting proteins upon UV exposure for identification. | Photoaffinity probes with azidonaphthalene groups have been developed for mycobacterial glycosyltransferases. mdpi.com |

Exploration of this compound Analogs with Modified Selectivity and Reactivity Profiles

Modifying the structure of this compound is a proven strategy to fine-tune its biological activity, creating analogs with altered selectivity and reactivity. nih.gov This approach is critical for developing more specific inhibitors or more efficient substrates for wild-type and engineered enzymes.

One common modification is the introduction of additional fluorine atoms at different positions on the galactose ring. nih.govnycu.edu.tw For example, 2-deoxy-2-fluoro-α-d-galactosyl fluoride has been synthesized and studied. nycu.edu.tw The position and stereochemistry of the fluorine substituent can dramatically affect the electronic properties of the sugar, influencing its interaction with enzyme active sites and its reactivity as a glycosyl donor or inhibitor. The synthesis of multiply fluorinated galactose analogs, such as di- and tetrafluorinated derivatives, allows for the exploration of "polar hydrophobicity" in carbohydrate-protein interactions. nih.govoup.com

Another powerful application of this compound and its analogs is in conjunction with glycosynthases—engineered glycosidases that can synthesize oligosaccharides but cannot hydrolyze them. news-medical.netacs.org Glycosynthases, created by mutating the catalytic nucleophile of a retaining glycosidase, use glycosyl fluorides with the opposite (alpha) anomeric configuration as donor substrates to form new glycosidic bonds with high yields. This compound is a key donor substrate for β-galactosynthases, enabling the synthesis of various galactosides. news-medical.netacs.org By altering the structure of the galactosyl fluoride donor (e.g., creating 6-azido- or 6-hydroxy-l-fucose analogs, which are structurally related to galactose), researchers can enzymatically synthesize modified glycans with unique properties. unirioja.es This chemoenzymatic approach has been used to modify antibodies and other complex molecules. unirioja.es

Future research will continue to generate novel analogs of this compound to create highly selective probes for specific glycosidase families or to produce bespoke glycans with therapeutic or biotechnological potential.

Broader Applications in Systems Glycobiology and Glycomics Research

The tools and strategies developed around this compound are poised to make significant contributions to the fields of systems glycobiology and glycomics. These disciplines aim to understand the roles of glycans and the enzymes that process them on a global scale within a biological system. nih.gov

A key application is in activity-based protein profiling (ABPP), a powerful chemical proteomics strategy to study enzyme function directly in complex biological samples. nih.govbiorxiv.org Mechanism-based inhibitors derived from glycosyl fluorides can be converted into activity-based probes (ABPs) by incorporating a reporter tag (e.g., biotin (B1667282) or a fluorophore). nih.govnih.gov These probes covalently label the active site of target enzymes, allowing for their detection, quantification, and identification by mass spectrometry. For example, 5-fluoro-alpha-D-galactosyl fluoride acts as a slow substrate for α-galactosidase, leading to the accumulation of a covalent glycosyl-enzyme intermediate that can be detected by ESI-MS, effectively profiling the active enzyme. ubc.ca This approach can be used to compare the activity of specific glycosidases across different cellular states or in response to stimuli.

Furthermore, this compound and its analogs are valuable reagents in "reversed immunoglycomics". unirioja.es In this bottom-up approach, synthetic oligosaccharides, which can be constructed using galactosyl fluoride donors and glycosynthases, are used to probe patient sera for specific anti-glycan antibodies. This strategy has been successful in identifying specific α-galactosyl-containing glycotopes as diagnostic biomarkers for infectious diseases like leishmaniasis. unirioja.es

The ability to synthesize unique glycans using this compound with engineered enzymes also opens doors for creating glycan arrays and other tools for high-throughput screening of carbohydrate-binding proteins, contributing to a deeper understanding of the glycome. As these methods become more robust, they will provide invaluable insights into the roles of galactosyl-modifying enzymes in health and disease.

Q & A

Q. What are the primary challenges in handling α-D-galactosyl fluoride due to its hydrolytic instability?

- Methodological Answer : The compound’s sensitivity to moisture necessitates strict anhydrous conditions during synthesis and storage (e.g., under argon at −20°C). Hydrolysis rates can be quantified via kinetic studies using ¹⁹F NMR, monitoring the disappearance of the fluoride signal over time in aqueous buffers (pH 4–7). Stabilizing strategies include lyophilization with cryoprotectants (e.g., trehalose) or formulation in non-aqueous solvents (e.g., DMSO) .

Advanced Research Questions

Q. How does α-D-galactosyl fluoride serve as a mechanistic probe in glycosidase enzyme studies?

- Methodological Answer : As a substrate analog, it inhibits retaining glycosidases (e.g., α-galactosidase A) by forming a stable glycosyl-enzyme intermediate. Researchers can track this using stopped-flow kinetics or X-ray crystallography to resolve the covalent fluoroglycosyl-enzyme adduct. Activity assays (e.g., fluorometric monitoring of 4-methylumbelliferone release) under varying pH and temperature conditions reveal enzyme catalytic efficiency and transition-state stabilization .

Q. What contradictory findings exist regarding the thermodynamic stability of α-D-galactosyl fluoride in enzymatic vs. non-enzymatic environments?

- Methodological Answer : Non-enzymatic hydrolysis follows first-order kinetics with a half-life of ~2 hours in neutral aqueous solutions, while enzymatic environments (e.g., in the presence of α-galactosidase) accelerate degradation 10-fold. Discrepancies arise from competing pathways: enzymatic transglycosylation (forming disaccharides) vs. hydrolysis. Dual-labeling experiments (³H/¹⁸O) and isotopic tracer analysis can differentiate these pathways .

Q. How can 2D NMR techniques resolve stereochemical ambiguities in α-D-galactosyl fluoride derivatives?

- Methodological Answer : HSQC (heteronuclear single quantum coherence) and NOESY (nuclear Overhauser effect spectroscopy) maps correlate ¹H-¹³C/¹⁹F couplings and spatial proximities, respectively. For example, NOE interactions between H-1 (anomeric proton) and H-3/H-5 confirm the α-configuration. Dynamic NMR studies (variable temperature) further assess conformational flexibility in solution .

Experimental Design Considerations

Q. What controls are essential when testing α-D-galactosyl fluoride as a glycosyl donor in enzymatic transglycosylation assays?

- Methodological Answer :

- Negative Controls : Omit the enzyme or use a heat-inactivated variant to rule out non-enzymatic transfer.

- Positive Controls : Include a known donor (e.g., p-nitrophenyl α-D-galactopyranoside) to validate enzyme activity.

- Quantification : Use HPLC with refractive index detection or LC-MS to measure product formation (e.g., disaccharides) against a calibration curve .

Q. How should researchers address batch-to-batch variability in α-D-galactosyl fluoride synthesis?

- Methodological Answer : Implement strict QC protocols:

- Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient).

- Moisture Content : Karl Fischer titration (<0.1% w/w).

- Stability Monitoring : Accelerated aging tests (40°C/75% RH for 4 weeks) to predict shelf-life .

Data Interpretation and Contradiction Analysis

Q. Why do kinetic studies report conflicting values for α-galactosidase A with α-D-galactosyl fluoride?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., ionic strength, presence of detergents like Triton X-100) and enzyme sources (recombinant vs. tissue-extracted). Standardize assays using recombinant human α-galactosidase A (rhGLA) in 50 mM citrate-phosphate buffer (pH 4.5) with 0.1% BSA. Compare values via Michaelis-Menten plots, ensuring substrate saturation (>10 × ) .

Q. How can researchers reconcile divergent NMR chemical shifts reported for α-D-galactosyl fluoride in different solvents?

- Methodological Answer : Solvent-induced shifts (e.g., D₂O vs. CDCl₃) alter proton exchange rates and fluorine electronegativity effects. Use internal standards (e.g., TMS for ¹H, CFCl₃ for ¹⁹F) and report solvent dielectric constants. For cross-study comparisons, apply computational tools (e.g., DFT calculations) to model solvent effects on shielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products